

Synthesis of 3-Ethynylpiperidine Hydrochloride: A Technical Guide for Chemical Researchers

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Compound of Interest

Compound Name: 3-Ethynylpiperidine hydrochloride

Cat. No.: B1394876

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Introduction: The Significance of the Ethynylpiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of an ethynyl group at the 3-position of the piperidine ring creates a versatile building block, **3-Ethynylpiperidine hydrochloride**, which has garnered significant interest among researchers in drug development. This terminal alkyne functionality serves as a chemical handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling, enabling the facile construction of complex molecular architectures. Consequently, **3-Ethynylpiperidine hydrochloride** is a key intermediate in the synthesis of novel compounds targeting the central nervous system and other therapeutic areas.^[1]

This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic pathway to **3-Ethynylpiperidine hydrochloride**. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deeper understanding of the chemical principles and strategic decisions that underpin the synthesis.

Strategic Overview of the Synthetic Pathway

The synthesis of **3-Ethynylpiperidine hydrochloride** can be approached through various routes. A strategically sound and frequently employed approach involves a multi-step sequence commencing from readily available starting materials. The pathway detailed herein begins with the functionalization of a pyridine precursor, followed by the crucial introduction of the ethynyl group, and culminates in the formation of the desired hydrochloride salt. This strategy hinges on the use of a nitrogen-protecting group, the tert-butyloxycarbonyl (Boc) group, to modulate the reactivity of the piperidine nitrogen and ensure the desired chemical transformations occur at other sites of the molecule.

The logical flow of this synthesis is as follows:

- **Piperidine Ring Formation and Functionalization:** Commencing from 3-hydroxypyridine, a sequence of reduction and protection steps yields the key intermediate, N-Boc-3-piperidone.
- **Introduction of the Ethynyl Moiety:** The carbonyl group of N-Boc-3-piperidone is converted to a terminal alkyne. A highly effective method for this transformation is the Corey-Fuchs reaction.
- **Deprotection and Salt Formation:** The final step involves the removal of the N-Boc protecting group under acidic conditions, which concurrently forms the stable hydrochloride salt of the target molecule.

Below is a diagrammatic representation of this synthetic strategy:



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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
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